molecular formula C10H8F3IOS B14062060 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14062060
M. Wt: 360.14 g/mol
InChI Key: MIKMWEWZLUIKFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .

Biological Activity

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. Its unique combination of halogen substituents and a trifluoromethylthio group makes it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3IOS, with a molecular weight of approximately 394.58 g/mol. The presence of iodine and trifluoromethylthio groups significantly influences its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity, potentially leading to significant pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor
1-Chloro-1-(4-bromo-3-(trifluoromethylthio)phenyl)propan-2-oneAntimicrobial activity
1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-oneCytotoxic effects on cancer cells

Case Study 2: Cytotoxicity in Cancer Research

Research involving halogenated phenyl ketones has shown promising results in cancer cell lines. Compounds with similar structures have demonstrated cytotoxic effects, indicating that this compound may warrant further investigation for its anticancer properties.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[4-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-8(14)5-9(7)16-10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

MIKMWEWZLUIKFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)I)SC(F)(F)F

Origin of Product

United States

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